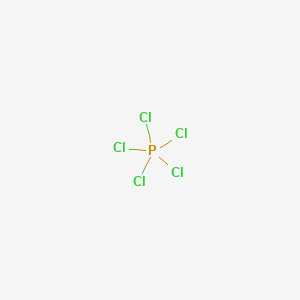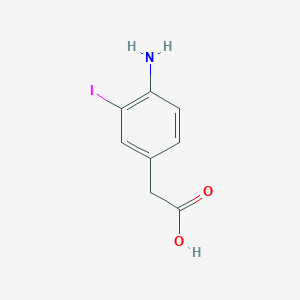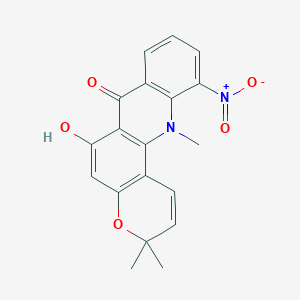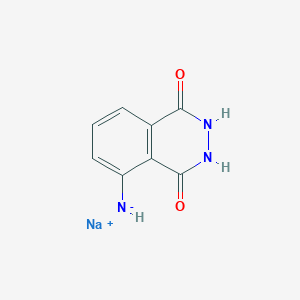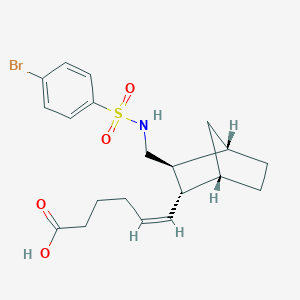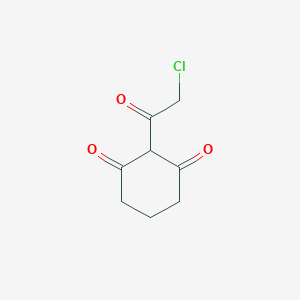
1-Isobutyryltetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyryltetrahydropyrimidin-2(1H)-one, also known as THP-isobutyric acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for use in pharmaceuticals, agrochemicals, and other industries.
Wissenschaftliche Forschungsanwendungen
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has a wide range of scientific research applications. One of the most promising applications of this compound is in the field of pharmaceuticals. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a potential candidate for the development of new drugs. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have insecticidal properties, which could be useful in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which may be responsible for its antitumor and anti-inflammatory properties. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has also been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments is its unique chemical structure, which makes it an ideal candidate for various applications. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments. For example, this compound may have limited solubility in certain solvents, which could affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. One possible direction is the development of new drugs based on this compound. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid, which could lead to the development of new treatments for various diseases. Another potential future direction is the development of new agrochemicals based on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. Studies have shown that this compound has insecticidal properties, which could be useful in the development of new agrochemicals.
Synthesemethoden
The synthesis of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is the reaction between isobutyryl chloride and tetrahydropyrimidinone. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
127834-94-0 |
|---|---|
Produktname |
1-Isobutyryltetrahydropyrimidin-2(1H)-one |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(2-methylpropanoyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(11)10-5-3-4-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |
InChI-Schlüssel |
HOENQMCEPYNSLT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCNC1=O |
Kanonische SMILES |
CC(C)C(=O)N1CCCNC1=O |
Synonyme |
2(1H)-Pyrimidinone, tetrahydro-1-(2-methyl-1-oxopropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



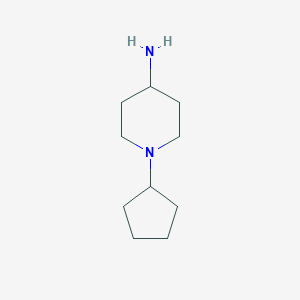
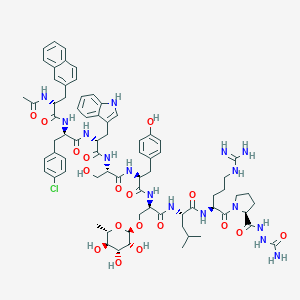
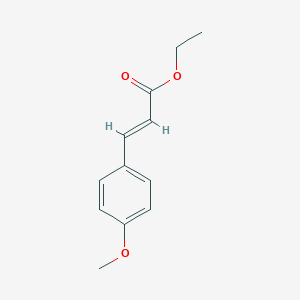
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
